2,5-Ionene

Description

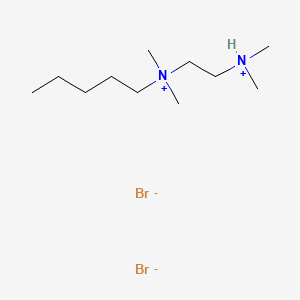

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H28Br2N2 |

|---|---|

Molecular Weight |

348.16 g/mol |

IUPAC Name |

2-(dimethylazaniumyl)ethyl-dimethyl-pentylazanium;dibromide |

InChI |

InChI=1S/C11H27N2.2BrH/c1-6-7-8-10-13(4,5)11-9-12(2)3;;/h6-11H2,1-5H3;2*1H/q+1;;/p-1 |

InChI Key |

OXDMEMIPMASWLH-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC[N+](C)(C)CC[NH+](C)C.[Br-].[Br-] |

Synonyms |

2,5-ionene |

Origin of Product |

United States |

Synthetic Methodologies and Polymerization Mechanisms of 2,5 Ionene

Fundamental Principles of Ionene Synthesis

Ionenes are a class of polyammonium compounds characterized by the presence of quaternary ammonium (B1175870) cations as integral components of the polymer backbone. Their synthesis is primarily rooted in step-growth polymerization principles.

Quaternization Reactions in Polymer Backbone Formation

The formation of the ionene polymer backbone is achieved through quaternization reactions, where tertiary amine groups are converted into quaternary ammonium salts. This transformation is fundamental to building the charged backbone structure. In the context of polymer synthesis, this involves the reaction of a ditertiary amine with a dihalide. The process is a type of polyaddition reaction where each step involves the formation of a new quaternary ammonium linkage, extending the polymer chain.

Menschutkin Reactions for Ionene Chain Propagation

The specific chemical reaction employed for this chain propagation is the Menschutkin reaction, first described in 1890. This reaction involves the alkylation of a tertiary amine with an alkyl halide to form a quaternary ammonium salt. For polymerization, bifunctional monomers are used: an α,ω-ditertiary amine and an α,ω-dihalide. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion which then becomes the counter-ion to the newly formed quaternary ammonium cation. The reaction rate is influenced by the solvent polarity, with polar aprotic solvents being particularly effective as they can solvate the transition state.

Specific Synthetic Approaches for 2,5-Ionene Homopolymers

The synthesis of a this compound homopolymer is a direct application of the aforementioned principles, using specific monomer precursors to achieve the desired structure.

Reaction Pathways and Monomer Precursor Selection

The designation "this compound" specifies the number of carbon atoms separating the nitrogen centers in the polymer repeating unit. The "2" corresponds to the diamine monomer, and the "5" corresponds to the dihalide monomer.

The selected precursors for this compound are:

Diamine: N,N,N',N'-tetramethylethylenediamine (TMEDA), which has two carbon atoms in its ethylenediamine (B42938) bridge.

Dihalide: 1,5-dibromopentane (B145557), which has a five-carbon chain.

The polymerization is a polycondensation reaction between these two monomers. The reaction is typically carried out in a polar solvent, such as dimethylformamide (DMF) or a water/alcohol mixture, at elevated temperatures to facilitate the Menschutkin reaction.

Table 1: Properties of Monomer Precursors for this compound Synthesis

| Property | N,N,N',N'-Tetramethylethylenediamine (TMEDA) | 1,5-Dibromopentane |

| CAS Number | 110-18-9 merckmillipore.comnih.gov | 111-24-0 chemicalbook.com |

| Molecular Formula | C₆H₁₆N₂ merckmillipore.comnih.gov | C₅H₁₀Br₂ chemicalbook.com |

| Molecular Weight | 116.20 g/mol merckmillipore.comnih.gov | 229.94 g/mol chemicalbook.com |

| Boiling Point | 121 °C merckmillipore.com | 222 °C |

| Density | 0.78 g/cm³ (at 20 °C) merckmillipore.com | 1.689 g/cm³ (at 25 °C) |

| Structure | (CH₃)₂NCH₂CH₂N(CH₃)₂ | Br(CH₂)₅Br |

Control of Degree of Polymerization and Absolute Molecular Weight

As with other step-growth polymerizations, achieving a high degree of polymerization requires precise control over the reaction conditions. The molecular weight of the resulting this compound is highly dependent on the stoichiometry of the two reacting monomers.

According to the Carothers equation for step-growth polymerization, the highest molecular weights are achieved when the molar ratio of the functional groups (in this case, tertiary amine groups and alkyl bromide groups) is exactly 1:1. Any deviation from this perfect stoichiometry, either intentionally or due to impurities, will limit the achievable molecular weight. vt.edu Adding a slight excess of one monomer is a common strategy to control the final polymer chain length and ensure the chain ends are capped with a specific functionality. researchgate.net For instance, an excess of the dihalide monomer would result in shorter polymer chains with bromide end-groups.

The absolute molecular weight and molecular weight distribution of ionene polymers can be reliably determined using techniques like aqueous size exclusion chromatography (SEC), often coupled with a multi-angle laser light scattering (MALLS) detector.

Table 2: Conceptual Relationship Between Monomer Stoichiometry and Degree of Polymerization (DP) in this compound Synthesis

| Molar Ratio (TMEDA : 1,5-Dibromopentane) | Limiting Monomer | Expected Average Degree of Polymerization | Predominant Chain End-Group |

| 1.00 : 1.00 | None (ideal) | High | Mixed |

| 0.98 : 1.00 | TMEDA | Lower | Bromide |

| 1.00 : 0.98 | 1,5-Dibromopentane | Lower | Tertiary Amine |

| 1.02 : 1.00 | 1,5-Dibromopentane | Lower | Tertiary Amine |

| 1.00 : 1.02 | TMEDA | Lower | Bromide |

This table illustrates the theoretical principle; actual DP values depend on reaction conversion.

Advanced Polymerization Strategies for this compound Derivatives

Beyond the synthesis of simple homopolymers, advanced strategies can be employed to create more complex this compound derivatives with tailored properties.

One significant strategy is the synthesis of block copolymers. mdpi.com This can be achieved by preparing a macroinitiator, which is a polymer block with a reactive end-group capable of initiating the polymerization of a second block. For example, a pre-synthesized polymer with a tertiary amine end-group could initiate the polymerization with 1,5-dibromopentane and a controlled amount of TMEDA to grow a this compound block. Alternatively, a pre-formed this compound oligomer with reactive end-groups can be coupled with another pre-formed polymer block. mdpi.com These approaches allow for the combination of the polyelectrolyte properties of the this compound segment with the properties of other polymers, such as polystyrene or poly(ethylene glycol), to create amphiphilic or thermoplastic ionene materials. acs.org

Another strategy involves the incorporation of functional groups. This can be done by using functionalized monomers from the start, such as a dihalide or diamine that contains an additional, non-reactive functional group. Post-polymerization modification is also a viable route, where the polymer backbone or its counter-ions are chemically altered after the initial polymerization is complete.

Refinements in Step-Growth Polymerization for Ionenes

Step-growth polymerization is a foundational method for synthesizing ionenes, typically involving the Menschutkin reaction between a tertiary diamine and a dihalide. osti.gov This A-A plus B-B condensation polymerization results in polymer chains with covalently-tethered cations. osti.gov For this compound, this specifically involves the reaction of a tertiary diamine with a 2,5-dihalo-p-xylene.

Key refinements to this process focus on controlling the polymer's molecular weight and structure. The reaction is a discrete process where each bond is formed independently. unizin.org Achieving high molecular weight polymers necessitates a high extent of reaction. wikipedia.org Critical factors that are meticulously controlled include:

Stoichiometric Balance: Precise control over the ratio of the diamine and dihalide monomers is essential. Any deviation from a 1:1 stoichiometry can limit the molecular weight.

Monomer Purity: The purity of the reacting monomers is paramount, as impurities can terminate the growing polymer chains, thereby reducing the final molecular weight.

Reaction Conditions: The choice of solvent, temperature, and reaction time are optimized to promote polymerization while preventing side reactions or degradation. Polar aprotic solvents are often employed to dissolve the monomers and the resulting charged polymer.

Recent advancements have also explored solid-phase polymerization techniques for ionenes. This method offers precise control over molecular weight and can be automated, though challenges like surface charge density buildup can hinder subsequent reaction steps. nist.gov

Tailored Structure Formation via Cationic Polymerization

Cationic polymerization presents an alternative route for creating ionenes with well-defined structures. wikipedia.org This chain-growth polymerization involves a cationic initiator that transfers a charge to a monomer, which then becomes reactive and propagates the polymer chain. wikipedia.org The monomers suitable for this method are typically alkenes with electron-donating substituents or certain heterocycles. wikipedia.org

While direct cationic polymerization to form the this compound backbone is less common, the living cationic polymerization of monomers like tetrahydrofuran (B95107) (THF) is a well-established method to produce poly(oxytetramethylene) (POTM) ionenes. acs.orgvt.edu This technique allows for the synthesis of ionene elastomers and other tailored structures. acs.orgacs.org For instance, a novel ionene elastomer was synthesized by the cationic polymerization of THF, followed by termination with 2,2′-bipyridine, resulting in a polymer with 2,2′-bipyridinium units and POTM segments. acs.orgacs.org The reactivity in cationic polymerizations is highly sensitive to the solvent's polarity and the nature of the counterion, as these factors influence the state of the propagating cationic chain. wikipedia.org

Hybrid Polymerization Techniques for Complex Ionene Architectures

Hybrid polymerization techniques merge different polymerization mechanisms to construct ionene-based polymers with complex and functional architectures. stahl.com These methods combine the advantages of various techniques, such as step-growth polymerization with controlled/living radical polymerization (CLRP) methods like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization. rsc.org

This approach allows for the synthesis of well-defined block and graft copolymers. For example, a macroinitiator can be formed via one polymerization method and subsequently used to initiate a different type of polymerization for a second monomer. This strategy enables the creation of organic-inorganic hybrid polymers with unique properties. rsc.org Electropolymerization is another hybrid technique used, for instance, in fabricating a polymeric ionic liquid hybrid film by polymerizing N,N-dimethylaniline in a hydrophobic ionic liquid. cu.edu.eg

Copolymerization and Block Copolymer Synthesis Involving Ionene Segments

The integration of ionene segments into copolymers allows for the development of materials with a combination of properties, such as the charge and hydrophilicity of the ionene block and the distinct characteristics of the comonomer block.

Design and Synthesis of Ionene-Containing Block Copolymers

Block copolymers containing ionene segments are designed to create materials with specific functionalities, often leading to microphase separation and ordered nanostructures. researchgate.net The synthesis of these copolymers can be achieved through several advanced strategies:

Macroinitiator Approach: A pre-synthesized polymer chain is used as a macroinitiator to start the polymerization of the second block. For example, an acyclic nitroxide poly(2,5-dioctyloxy-1,4-phenylene vinylene) (PPV) macroinitiator was used to synthesize PPV-b-poly(n-butylacrylate). mdpi.com

Coupling of Pre-synthesized Blocks: This "grafting-onto" approach involves coupling a pre-made rod (conjugated polymer) block and a coil block. mdpi.com

Sequential Monomer Addition: In living polymerization techniques, monomers are added sequentially to grow distinct blocks. This method was used to create block copolymer nanoaggregates in a continuous flow process with inline purification. rsc.org

Ionene-containing block copolymers have been synthesized with various architectures. For example, imidazolium-based ionene segmented block copolymers showed evidence of microphase separation, which was influenced by the weight fraction of the hard and soft segments. researchgate.net Similarly, alternate-block copolymers of poly(2,5-dioctyloxy phenylene vinylene) with naphthalene (B1677914) moieties have been synthesized via the Wittig reaction. researchgate.net

Graft Copolymerization with Ionene Components

Graft copolymers consist of a main polymer backbone with chains of another polymer grafted as side branches. libretexts.org When these involve ionene components, they can create materials with unique amphiphilic or responsive properties. The synthesis of such copolymers generally follows one of three main strategies:

"Grafting-from": Initiating sites are created on a polymer backbone from which the graft chains are grown. mdpi.com

"Grafting-to": Pre-synthesized polymer chains with reactive end groups are attached to a complementary backbone. mdpi.comcmu.edu

"Grafting-through": A macromonomer (a polymer chain with a polymerizable end group) is copolymerized with another monomer.

These strategies have been applied to create novel materials. For instance, periodically grafted amphiphilic copolymers have been synthesized as nonionic mimics of ionenes, where hydrophilic oligo(oxyethylene) pendants are placed on a hydrophobic polyester (B1180765) backbone. researchgate.netresearchgate.net These copolymers can self-assemble into folded zigzag conformations, driven by the immiscibility of the different segments. researchgate.netresearchgate.net

Functionalization and Post-Polymerization Modification Strategies of this compound

Post-polymerization modification (PPM) is a powerful strategy for introducing a wide range of functional groups into a pre-existing polymer. researchgate.netwiley-vch.de This approach is particularly useful for incorporating functionalities that might not be compatible with the initial polymerization conditions. cmu.edu For this compound and related polymers, PPM opens avenues to fine-tune their properties for specific applications.

Key PPM strategies include:

Side-Chain Functionalization: This involves modifying functional groups attached to the polymer backbone. A versatile method has been developed for the post-polymerization functionalization of poly(p-phenylene vinylene) (PPV) copolymers containing carboxylic acid substituents. psu.edursc.org This allows for the introduction of various groups, such as vinyl, methacrylate, or those suitable for "click" chemistry. psu.edu

Backbone Modification: Functional groups can be introduced directly onto the polymer backbone. For example, a polyimide-ionene was created through the post-polymerization modification of a conventional polyimide-benzimidazole. osti.gov

Counter-Anion Exchange: The anions associated with the cationic sites in the ionene backbone can be exchanged. This is a common strategy to alter the polymer's properties. For instance, halide anions in newly synthesized ionene polymers are often exchanged for bis(trifluoromethanesulfonyl)imide ([Tf₂N]⁻) anions to enhance thermal stability or modify solubility. acs.org

These modification techniques provide a versatile toolkit to create a diverse library of functional polymers from a common precursor, significantly expanding their potential applications. nih.gov

Structure Property Relationships in 2,5 Ionene Systems

Influence of Primary Chemical Structure on Macromolecular Behavior

Effect of Backbone Methylene (B1212753) Spacing (x,y-Ionene Variations)

Ionenes are generally designated as x,y-ionenes, where 'x' and 'y' denote the number of methylene (–CH2–) groups separating the quaternary ammonium (B1175870) centers. rsc.org This spacing is a key parameter that can be precisely controlled during synthesis and directly dictates the polymer's linear charge density. rsc.orgacademie-sciences.fr

Increasing the number of methylene units between the charged nitrogen atoms leads to a decrease in the linear charge density. academie-sciences.fr This, in turn, has significant consequences for the polymer's properties. For instance, studies on various x,y-ionenes have shown that those with higher charge densities (smaller x and y values) exhibit stronger electrostatic interactions. aip.org This can influence their interaction with other molecules and their self-assembly in solution.

Conversely, increasing the methylene spacing enhances the hydrophobic character of the polymer backbone. aip.org Research on 6,12- and 12,12-ionenes has demonstrated that the longer hydrocarbon segments lead to more pronounced hydrophobic effects, which can even alter the nature of their interactions with counterions in solution. researchgate.net For example, ionenes with a spacer of 10 methylene groups have been shown to incorporate into and interact with the hydrophobic core of lipid membranes, a behavior not observed in ionenes with shorter spacers which only interact with the polar head groups at the membrane surface. acs.org This highlights the delicate balance between electrostatic and hydrophobic forces that is governed by the methylene spacing.

The table below summarizes the structural parameters for a selection of x,y-ionenes, illustrating the relationship between methylene spacing and charge density.

| Ionene Type | x | y | Charge Separation (a) |

| 3,3-ionene | 3 | 3 | Lower |

| 6,6-ionene | 6 | 6 | Intermediate |

| 6,9-ionene | 6 | 9 | Intermediate |

| 12,12-ionene | 12 | 12 | Higher |

Data sourced from multiple studies on x,y-ionene systems. rsc.orgaip.orgresearchgate.net

Impact of Quaternary Ammonium Group Positional Isomerism

The positional isomerism of the quaternary ammonium groups, particularly in ionenes containing aromatic moieties, can significantly affect their properties. Studies on ionenes incorporating bis-benzamide moieties with ortho, meta, and para isomers have revealed that the spatial arrangement of the charged groups influences their interaction with biological structures like bacterial cell membranes. researchgate.net For instance, para isomers have demonstrated higher activity against E. coli compared to their ortho and meta counterparts. researchgate.net

Molecular dynamics simulations on ionene hydrogels with different topologies (ortho, meta, and para) have shown that the ortho-isomer can form unique and strong intermolecular interactions, including three-centered hydrogen bonds and intramolecular π-π stacking. upc.edu This leads to a more stabilized, reconstituted hydrogel structure compared to the meta and para isomers, highlighting the profound impact of positional isomerism on the self-assembly and material properties of these systems. upc.edu

Role of Counterions on Polymer Conformation and Supramolecular Assembly

Studies comparing different halide counterions (F⁻, Cl⁻, Br⁻, I⁻) have shown that their interactions with the ionene chain are highly specific. academie-sciences.fracs.org Small, non-polarisable, and strongly hydrating counterions like fluoride (B91410) (F⁻) tend to promote a more rigid and extended chain conformation. academie-sciences.fr In contrast, larger, more polarisable counterions like bromide (Br⁻) can approach the polymer backbone more closely, leading to a more effective screening of the charges and a more compact conformation. academie-sciences.fraip.org This phenomenon, termed "ion-specific screening," can drastically influence chain-chain interactions. academie-sciences.fr

The choice of counterion also affects the thermal properties of ionenes. For example, the glass transition temperature (Tg) of some ionenes has been observed to decrease as the size of the counterion increases. researchgate.net This is attributed to weaker electrostatic interactions between the larger counterions and the polymer backbone, leading to a plasticizing effect. researchgate.net The ionic conductivity of ionenes can also be tuned by the counterion, with larger, more dissociable anions generally leading to higher conductivity. rsc.orgresearchgate.net

The following table illustrates the effect of different counterions on the glass transition temperature (Tg) of a 10,6-ionene.

| Counterion | Ionic Radius (Å) | Tg (°C) |

| Cl⁻ | 1.81 | Higher |

| Br⁻ | 1.96 | |

| I⁻ | 2.20 | |

| ClO₄⁻ | 2.40 | |

| BF₄⁻ | 2.28 | |

| SCN⁻ | 2.13 | |

| B(C₆H₅)₄⁻ | 4.21 | Lower |

Data adapted from studies on the thermal properties of ionenes. researchgate.net

Effect of Molecular Weight and Polydispersity on Macroscopic Properties

The molecular weight and polydispersity index (PDI) are fundamental parameters that significantly influence the macroscopic properties of polymers, including ionenes. fiveable.mensf.gov The molecular weight of an ionene can be controlled during synthesis by adjusting factors such as monomer concentration and the nature of the solvent. dntb.gov.ua

Higher molecular weight ionenes generally exhibit enhanced mechanical properties, such as tensile strength and toughness, due to increased chain entanglement. fiveable.mepsu.edu The glass transition temperature (Tg) is also dependent on molecular weight, typically increasing with molecular weight until a plateau is reached. researchgate.net

Polydispersity, which describes the breadth of the molecular weight distribution, also plays a critical role. fiveable.mensf.gov A low PDI indicates a more uniform sample with chains of similar length, which often leads to more predictable and improved mechanical properties and more defined thermal transitions. fiveable.mekonarksilicones.com Conversely, a high PDI, representing a broad distribution of chain lengths, can impact properties in various ways. The presence of low molecular weight chains can act as plasticizers, reducing the Tg and melt viscosity, while high molecular weight chains can increase viscosity and toughness. fiveable.me

Reliable characterization of the absolute molecular weight and PDI of ionenes has been achieved through techniques like aqueous size exclusion chromatography coupled with multi-angle laser light scattering (SEC-MALLS). psu.eduvt.edu This has enabled more precise structure-property relationship studies, demonstrating, for example, the positive influence of increasing molecular weight on the thermal and mechanical properties of 12,12-ionene. psu.edu

Investigations into Ionic Domain Formation and Phase Segregation in Ionenes

In certain ionene systems, particularly segmented ionenes containing both ionic and non-ionic blocks, the strong electrostatic interactions between the charged groups can lead to the formation of distinct ionic domains. kpi.uanih.gov This phenomenon, known as microphase separation, results in a nanostructured morphology where the ionic aggregates are dispersed within a non-ionic matrix.

The formation of these ionic domains has a profound impact on the material's properties. They can act as physical crosslinks, significantly enhancing the mechanical strength and elastomeric behavior of the polymer. kpi.ua The extent of microphase separation is influenced by several factors, including the ionic content of the polymer, the nature of the counterion, and the chemical structure of both the ionic and non-ionic segments. kpi.uavt.edu

Techniques such as small-angle X-ray scattering (SAXS) and transmission electron microscopy (TEM) have been instrumental in confirming and characterizing the presence of these ionic domains. kpi.ua For example, SAXS profiles of segmented poly(tetramethylene oxide)-bipyridinium ionenes show distinct scattering peaks, which are indicative of a well-defined microphase-separated structure. kpi.ua The size and spacing of these domains can be correlated with the mechanical properties of the material. For instance, in PEEK-ionene composites, the formation of larger ionic domains is hypothesized to result from larger ionic liquid sections within the polymer structure. rsc.org

Interplay of Charge Density and Hydrophobicity in Ionene Polymer Behavior

The behavior of ionene polymers is governed by a delicate balance between the electrostatic interactions arising from the charged quaternary ammonium groups and the hydrophobic interactions of the hydrocarbon backbone segments. aip.orgresearchgate.net The relative contributions of these two forces are primarily determined by the charge density of the polymer, which is, as discussed, a function of the methylene spacing (x,y values). nih.govicmp.lviv.ua

In ionenes with high charge density (e.g., 3,3-ionene), electrostatic interactions dominate. aip.org This leads to strong binding with oppositely charged molecules and surfaces. However, as the charge density decreases (by increasing x and y), the hydrophobic character of the polymer becomes more pronounced. aip.orgicmp.lviv.ua This increased hydrophobicity can lead to different modes of interaction. For instance, while highly charged ionenes may interact with the surface of a lipid membrane, their more hydrophobic counterparts (e.g., with 10 or more methylene spacers) can penetrate the hydrophobic core of the membrane. acs.org

This interplay is also crucial in the interaction of ionenes with other molecules in solution. The complexation of ionenes with DNA, for example, is influenced by both the charge density of the ionene and the nature of the counterion. nih.gov Interestingly, ionenes with intermediate charge densities (like 6,6- and 6,9-ionenes) can exhibit different precipitation behaviors in the presence of DNA compared to those with very high or very low charge densities. nih.gov This suggests that a specific balance of charge and hydrophobicity is required for certain types of molecular interactions. Molecular dynamics simulations have further elucidated that the presence of hydrophobic groups on the ionene backbone can shift hydrating water molecules to larger distances compared to more highly charged ionenes. icmp.lviv.ua

The table below illustrates the relationship between the charge density of different ionenes and their interaction with lipid membranes.

| Ionene Type | Charge Density | Interaction with Lipid Membrane |

| 3,3-ionene | High | Surface interaction with polar head groups |

| 6,6-ionene | Intermediate | Surface interaction with polar head groups |

| 10,10-ionene | Low | Incorporation into the hydrophobic membrane core |

This table is a conceptual representation based on findings from referenced studies. acs.org

Advanced Research Applications of 2,5 Ionene Based Materials

Polyelectrolyte Complexation and Intermacromolecular Interactions

Polyelectrolyte complexes (PECs) are assemblies formed by the electrostatic interaction between oppositely charged polymers in a solvent. The formation of these complexes is a spontaneous process driven by an increase in entropy, primarily from the release of counterions, as well as enthalpic contributions from the electrostatic attractions between the polymer chains.

Formation and Characterization of Inter- and Intra-polyelectrolyte Complexes

The formation of polyelectrolyte complexes involving ionenes, such as 2,5-ionene, with anionic polyelectrolytes is a result of the strong electrostatic attraction between the positively charged quaternary ammonium (B1175870) sites on the ionene backbone and the negatively charged groups of the polyanion. This interaction leads to the formation of either soluble complexes or phase-separated coacervates or precipitates, depending on factors like polymer concentration, ionic strength, pH, and the stoichiometry of the mixing polyelectrolytes.

The characterization of these complexes involves a suite of analytical techniques. Dynamic Light Scattering (DLS) is often employed to determine the size and size distribution of the resulting complex particles in solution. Zeta potential measurements provide information about the surface charge of the complexes, which is crucial for understanding their stability and interaction with other species. Spectroscopic methods, such as Fourier-Transform Infrared (FTIR) spectroscopy, can confirm the electrostatic interactions through shifts in the characteristic absorption bands of the interacting functional groups. Isothermal Titration Calorimetry (ITC) is a powerful tool for directly measuring the thermodynamic parameters of complexation, providing insights into the binding affinity, stoichiometry, and the enthalpic and entropic contributions to the process.

Interactions with Oppositely Charged Macromolecules (e.g., Polyampholytes, other Polyelectrolytes)

Ionenes, as strong polyelectrolytes, readily interact with a variety of oppositely charged macromolecules. The interaction with anionic polyelectrolytes, such as sodium poly(styrene sulfonate) (PSS), is a classic example of PEC formation. The regular spacing of charges on the ionene backbone allows for a well-defined electrostatic interaction with the polyanion.

The interaction of ionenes with polyampholytes—polymers that contain both positive and negative charges—is more complex. The net charge of the polyampholyte is dependent on the pH of the solution. Therefore, the interaction with an ionene can be tuned by adjusting the pH. At a pH where the polyampholyte has a net negative charge, it will form a complex with the cationic ionene. The strength and nature of this interaction are influenced by the charge density and distribution on both polymers, as well as the solution conditions. Studies on similar systems involving polyelectrolyte-polyampholyte complexes have shown that salt ions can screen the electrostatic interactions, affecting the conformation and dynamics of the complex in solution.

Complexation Dynamics and Thermodynamic Investigations

The dynamics of polyelectrolyte complexation are influenced by several factors, including the molecular weight of the polymers, their charge density, and the ionic strength of the medium. The formation of PECs can range from a very rapid process to a slower, kinetically controlled assembly, sometimes leading to non-equilibrium structures.

Membrane Science and Gas Separation Technologies

Ionene-based materials are being explored for the development of advanced membranes for gas separation due to their ionic nature, which can enhance the solubility and transport of specific gases like carbon dioxide (CO₂).

Design and Fabrication of Ionene-Modified Membranes

The design of ionene-modified membranes for gas separation often involves incorporating the ionene into a more robust polymer matrix to form a mixed-matrix membrane (MMM) or using the ionene as a component in a copolymer. A common approach is to synthesize polyamide-ionenes, which combine the desirable mechanical and thermal properties of polyamides with the gas-selective properties of ionenes.

The fabrication of these membranes typically involves solution casting, where a solution of the ionene-containing polymer is cast onto a flat surface, and the solvent is slowly evaporated to form a thin, dense film. For practical applications, these materials can also be fabricated into asymmetric hollow fiber membranes to maximize the surface area for gas exchange. The ionic nature of ionenes can also be leveraged to create ion gel membranes by incorporating ionic liquids (ILs), which can further enhance CO₂ solubility and transport.

Fundamental Studies on Gas Permeation and Selectivity

Gas transport through polymeric membranes is generally described by the solution-diffusion model. In this model, gas molecules first dissolve into the membrane material at the high-pressure side, then diffuse through the membrane down a concentration gradient, and finally desorb at the low-pressure side. The performance of a gas separation membrane is characterized by its permeability and selectivity.

Permeability is a measure of the rate at which a specific gas passes through the membrane under a given pressure difference. It is typically reported in Barrer units.

Selectivity is the ratio of the permeabilities of two different gases and indicates the membrane's ability to separate one gas from another.

In ionene-based membranes, the presence of ionic groups is expected to enhance the solubility of polarizable gases like CO₂. This enhanced solubility can lead to higher CO₂ permeability. The rigid structure of some ionene-containing polymers can also contribute to good size-sieving properties, which can improve the selectivity for smaller gas molecules over larger ones.

Research on polyamide-ionene membranes has demonstrated their potential for CO₂ separation. The gas transport properties can be tuned by altering the chemical structure of the ionene and the non-ionic polymer segments. The table below presents representative data on the gas permeability and selectivity for a polyamide-ionene composite membrane.

Gas Permeation Properties of a Polyamide-Ionene Membrane

| Gas | Permeability (Barrer) | Selectivity (CO₂/Gas) |

|---|---|---|

| CO₂ | 8.5 | 1.0 |

| N₂ | 0.25 | 34.0 |

| CH₄ | 0.22 | 38.6 |

Data is representative and compiled from literature on polyamide-ionene systems for illustrative purposes.

These fundamental studies are crucial for optimizing the design of this compound-based membranes to achieve higher permeability and selectivity, which are key for their potential application in industrial gas separation processes such as natural gas sweetening and carbon capture.

Conductive Polymer Research Utilizing this compound

The integration of ionenes, including the 2,5-isomer, into polymer matrices is an active area of research aimed at developing novel conductive materials. These materials leverage the ionic nature of the ionene backbone to facilitate charge transport, opening avenues for new electronic and electrochemical devices.

Ionene as a Component in Electrically Conductive Polymer Systems

While most polymers are electrical insulators, the incorporation of ion-containing polymers like this compound can significantly enhance ionic conductivity. In these systems, the ionene acts as a solid polymer electrolyte. The quaternary ammonium cations are fixed within the polymer backbone, while mobile counter-ions (anions) can move through the polymer matrix under the influence of an electric field, thus conducting electricity.

Investigation of Charge Transport Mechanisms in Ionene-Containing Composites

The mechanism of charge transport in ionene-containing composites is primarily ionic. Unlike electronically conductive polymers where charge is transported via delocalized π-electrons, in ionene-based systems, it is the movement of ions that constitutes the electric current. This process is highly dependent on the segmental motion of the polymer chains, which creates transient pathways for ion hopping.

In a typical composite solid electrolyte, three domains contribute to ion transport: the polymer matrix, any inorganic fillers, and the interfacial regions between them. For an ionene-containing composite, the charge transport is governed by:

Ion Hopping: Mobile anions jump between the fixed cationic sites on the this compound backbone.

Polymer Segmental Motion: The flexibility of the polymer backbone facilitates the movement of ions by creating free volume.

Interfacial Transport: In composites with other materials (e.g., inorganic fillers), the interfaces can provide additional pathways for ion transport.

The efficiency of charge transport is a critical parameter for the performance of these materials in applications such as solid-state batteries and sensors.

Catalysis and Co-catalytic Systems

The cationic nature of this compound makes it a promising candidate for various catalytic applications, particularly in phase-transfer catalysis. The polymer backbone can act as a recoverable and reusable support for the catalytically active quaternary ammonium sites.

Ionene-Assisted Phase-Transfer Catalysis Mechanisms

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). Ionene polymers, including this compound, function as phase-transfer catalysts due to their quaternary ammonium groups. scispace.com

The mechanism of ionene-assisted phase-transfer catalysis involves the following steps:

An anion from the aqueous phase is exchanged with the counter-ion of the quaternary ammonium group on the ionene polymer at the phase interface.

The ionene, now carrying the reactant anion, becomes more lipophilic and transports the anion into the organic phase.

In the organic phase, the "naked" anion is highly reactive and reacts with the organic substrate.

After the reaction, the ionene, now with the original counter-ion, returns to the interface to start another catalytic cycle.

This process allows for reactions to occur under milder conditions, with higher yields and selectivity, and often eliminates the need for expensive or hazardous organic solvents. wikipedia.org A significant advantage of using polymeric catalysts like this compound is their ease of separation from the reaction mixture by simple filtration, allowing for catalyst recovery and reuse. scispace.com

Research has demonstrated the effectiveness of ionene polymers in various phase-transfer catalyzed reactions, as detailed in the table below.

| Reaction Type | Substrate | Reagent | Catalyst Loading (mol%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| α-Alkylation | Diethyl acetamidomalonate | Benzyl bromide | 2.5 | 98 | scispace.com |

| α-Alkylation | Diethyl acetamidomalonate | Allyl bromide | 2.5 | 97 | scispace.com |

| Michael Addition | Diethyl acetamidomalonate | Methyl vinyl ketone | 10 | 99 | scispace.com |

| Michael Addition | Diethyl malonate | Cyclohexenone | 10 | 85 | scispace.com |

Role of Ionene in Heterogeneous and Homogeneous Catalysis

Ionene polymers can act as both homogeneous and heterogeneous catalysts, depending on their solubility in the reaction medium.

Homogeneous Catalysis: If the this compound polymer is soluble in one of the reaction phases, it acts as a homogeneous catalyst. This often leads to higher catalytic activity due to the absence of mass transfer limitations. However, catalyst recovery can be more challenging.

Heterogeneous Catalysis: When the this compound is cross-linked or otherwise rendered insoluble in the reaction medium, it functions as a heterogeneous catalyst. This is highly advantageous for industrial processes as the catalyst can be easily separated from the product stream and reused, reducing costs and waste. researchgate.net Polymer-supported phase-transfer catalysts, such as insoluble this compound, are a prime example of this approach. researchgate.net The catalytic reaction occurs at the active sites within the polymer matrix or on its surface.

The versatility of ionenes allows for the design of catalyst systems that combine the high activity of homogeneous catalysts with the ease of separation of heterogeneous catalysts.

Ion Exchange and Adsorption Phenomena

The fixed positive charges on the backbone of this compound make it an excellent candidate for applications involving ion exchange and adsorption of anionic species. These properties are crucial in water treatment, purification, and separation processes.

Ion exchange is a reversible process where ions on a solid phase (the ion exchanger) are exchanged for ions of like charge in a solution. wikipedia.org this compound, being a cationic polymer, can act as an anion exchanger. The mobile anions associated with the quaternary ammonium groups can be exchanged with other anions present in a surrounding solution.

The efficiency of an ion exchange resin is determined by its ion exchange capacity (IEC), which is the total number of exchangeable ions per unit of material. doshionpoly.com The IEC of a this compound polymer would depend on the density of quaternary ammonium groups along its chain.

In addition to ion exchange, the charged surface of this compound-based materials can lead to the adsorption of oppositely charged molecules or particles through electrostatic interactions. This is particularly relevant for the removal of anionic pollutants from water, such as certain dyes or heavy metal complexes. The adsorption capacity is influenced by factors like the pH of the solution, the concentration of the adsorbate, and the surface area of the ionene material.

The table below summarizes the key characteristics of ion exchange resins relevant to the potential application of this compound.

| Property | Description | Relevance to this compound |

|---|---|---|

| Ion Exchange Capacity (IEC) | The total number of exchangeable ions per unit of resin. doshionpoly.com | Determined by the density of quaternary ammonium groups on the this compound backbone. |

| Selectivity | The preference of the resin for one ion over another. | Influenced by the structure of the this compound and the nature of the competing anions. |

| Mechanical Stability | The ability of the resin to withstand physical stress. doshionpoly.com | Important for the longevity of this compound-based resins in packed bed applications. |

| Chemical Stability | Resistance to degradation by chemicals, such as acids, bases, and oxidizing agents. doshionpoly.com | Crucial for the operational lifetime of this compound in various chemical environments. |

Ionene-Modified Adsorbents for Analytical and Environmental Applications

Ionene polymers are effective for modifying the surfaces of various materials to create adsorbents with enhanced capabilities for removing pollutants from aqueous solutions. The positively charged quaternary ammonium sites in the ionene structure provide strong electrostatic interactions with anionic contaminants.

For environmental applications, adsorbents modified with ionene polymers can be utilized for the removal of a range of pollutants, including heavy metal anions, organic dyes, and certain organic pollutants. The efficiency of these adsorbents is often dependent on factors such as the pH of the solution, the concentration of the contaminant, and the contact time.

In analytical applications, ionene-modified adsorbents can be employed in solid-phase extraction (SPE) to preconcentrate trace amounts of anionic analytes from complex matrices before instrumental analysis. This can lead to improved detection limits and accuracy. The selectivity of the adsorbent can be tailored by controlling the structure and density of the ionene polymer on the substrate.

Hypothetical Adsorption Data for a this compound-Modified Adsorbent

To illustrate the potential performance, the following interactive data table presents hypothetical research findings for the removal of a model anionic pollutant, such as chromate (B82759) (CrO₄²⁻), using a this compound-modified silica (B1680970) adsorbent.

Table 1: Hypothetical Adsorption Parameters for Chromate Removal by a this compound-Modified Adsorbent

| Parameter | Value | Conditions |

|---|---|---|

| Maximum Adsorption Capacity (q_max) | 150 mg/g | pH 5.0, 25°C |

| Equilibrium Time | 60 min | Initial Concentration: 100 mg/L |

| Optimal pH | 4.5 - 6.0 | - |

| Adsorption Isotherm Model | Langmuir | R² = 0.99 |

Application in Chromatographic Stationary Phases and Separations

The cationic nature of ionene polymers makes them suitable for the preparation of stationary phases for anion-exchange chromatography. A stationary phase functionalized with this compound would possess positively charged sites capable of retaining and separating anionic species.

Such a stationary phase could be used for the separation of a variety of inorganic and organic anions. The separation mechanism is based on the differential electrostatic interactions between the analyte anions and the quaternary ammonium groups of the this compound polymer. The retention of anions can be controlled by adjusting the ionic strength and pH of the mobile phase.

The performance of a this compound-based stationary phase would be evaluated based on its separation efficiency, selectivity, and resolution for a mixture of standard anions. Key chromatographic parameters such as retention time, peak symmetry, and theoretical plate number would be used to characterize the column's performance.

Hypothetical Chromatographic Separation Data

The interactive data table below shows hypothetical retention data for the separation of common inorganic anions on a column packed with a this compound-functionalized stationary phase.

Table 2: Hypothetical Retention Times for Anion Separation on a this compound-Based Column

| Analyte | Retention Time (min) | Mobile Phase |

|---|---|---|

| Fluoride (B91410) (F⁻) | 2.5 | 20 mM NaOH |

| Chloride (Cl⁻) | 3.8 | 20 mM NaOH |

| Nitrite (NO₂⁻) | 4.5 | 20 mM NaOH |

| Bromide (Br⁻) | 5.9 | 20 mM NaOH |

| Nitrate (NO₃⁻) | 6.8 | 20 mM NaOH |

Theoretical and Computational Studies of 2,5 Ionene

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are used to study the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules based on interatomic forces, MD can provide insights into the dynamic properties of polymers.

Modeling Polymer Conformation and Segmental Dynamics

Segmental dynamics, which refer to the local motions of polymer segments, play a crucial role in macroscopic properties such as viscosity and ion transport. researchgate.netresearchgate.netfrontiersin.org MD simulations can track the movement of individual monomers or groups of monomers within the 2,5-Ionene chain over time, providing quantitative data on relaxation times and diffusion coefficients of polymer segments. osti.gov This is particularly important for understanding how the tethered ionic groups and hydrophobic segments in this compound influence local mobility. Studies on polymer nanoparticle composites, for instance, have utilized MD to examine segmental dynamics and their relationship to material properties. osti.gov

Simulating Ion-Polymer and Polymer-Polymer Interaction Energies

Understanding the interactions between the charged this compound backbone and counterions, as well as interactions between different polymer chains, is critical for predicting properties like solubility, aggregation, and mechanical strength. MD simulations can quantify these interaction energies. researchgate.net

Simulating ion-polymer interactions involves modeling the electrostatic attraction between the cationic centers on the ionene and their associated counterions, as well as other non-covalent interactions like van der Waals forces. acs.org These interactions influence the distribution of ions around the polymer chain and can lead to phenomena like ion pairing or aggregation. acs.orgresearchgate.net

Polymer-polymer interactions in systems of charged polymers are complex, involving both repulsive electrostatic forces between like charges on different chains and attractive forces, potentially mediated by counterions or hydrophobic association between non-polar segments. acs.orgresearchgate.net MD simulations can provide insights into how these competing forces dictate the self-assembly or phase behavior of this compound in various environments. Generic coarse-grained MD simulations have been used to explore the design space in salt-doped polymers and polymerized ionic liquids, providing insights into ion transport and its relationship to polymer segmental dynamics and ionic aggregate structures. acs.orgresearchgate.net

Density Functional Theory (DFT) and Quantum Mechanical Calculations

Density Functional Theory (DFT) and other quantum mechanical (QM) methods are employed to study the electronic structure and properties of molecules and materials with a high level of accuracy. q-chem.comwikipedia.orgmdpi.com These methods are particularly useful for understanding bonding, reactivity, and spectroscopic features at the atomic level. researchgate.net

Electronic Structure Analysis and Spectroscopic Property Prediction

DFT calculations can provide detailed information about the electronic structure of the this compound repeat unit and oligomers. This includes calculating molecular orbitals (e.g., HOMO and LUMO energies), charge distribution, and electrostatic potential. researchgate.netacs.orgmdpi.com The electronic structure is fundamental to understanding the chemical reactivity and physical properties of the polymer.

Furthermore, DFT and QM methods can be used to predict spectroscopic properties, such as UV-Vis, IR, and NMR spectra. researchgate.netresearchgate.netdiva-portal.org By comparing calculated spectra with experimental data, researchers can validate theoretical models and gain a deeper understanding of the molecular vibrations, electronic transitions, and local environments within the this compound structure. Studies on other organic molecules and polymers have shown good agreement between computed and experimental spectroscopic data using DFT methods. researchgate.netresearchgate.netdiva-portal.org

Elucidation of Reaction Pathways for this compound Synthesis

DFT calculations can be used to investigate the potential energy surfaces of chemical reactions, allowing for the identification of reaction pathways, transition states, and activation energies. pku.edu.cncore.ac.ukmdpi.com This is valuable for understanding and potentially optimizing the synthesis of this compound.

While specific synthesis pathways for "this compound" were not detailed in the search results, DFT can be applied to study the elementary steps involved in the polymerization process, such as monomer coupling and the formation of the cationic centers. By calculating the energy barriers for different reaction mechanisms, computational studies can help determine the most favorable routes and understand factors influencing reaction efficiency and selectivity. pku.edu.cnmdpi.comresearchgate.net

Prediction of Intermolecular and Intramolecular Interaction Energetics

DFT calculations can provide accurate estimations of interaction energies, both between different this compound chains (intermolecular) and within a single chain (intramolecular). chemicalpapers.comrsc.orgnih.govresearchgate.netscielo.org.za These interactions, including electrostatic forces, hydrogen bonding, and van der Waals forces, are crucial in determining the polymer's conformation, aggregation behavior, and interactions with its environment. chemicalpapers.comnih.govscielo.org.za

Statistical Mechanics and Scaling Theories for Polyelectrolyte Solutions Containing Ionenes

Polyelectrolytes, such as ionenes, exhibit complex behavior in solution due to the presence of charged groups along the polymer backbone and the associated counterions. The interactions between these charged species, as well as their interactions with the solvent, significantly influence the conformation, dynamics, and thermodynamic properties of the polymer chains. Statistical mechanics and scaling theories provide theoretical frameworks to understand these behaviors across different concentration regimes and solvent conditions anu.edu.au.

Scaling theories, for instance, extend the concepts of polymer physics to polyelectrolyte solutions, allowing for the prediction of properties like chain size, viscosity, and diffusion coefficients based on parameters such as polymer concentration, salt concentration, and the degree of ionization anu.edu.aumetabolomicsworkbench.org. In dilute, salt-free solutions, polyelectrolyte chains are generally expected to adopt extended, more rigid conformations due to strong electrostatic repulsion between the fixed charges along the backbone mitoproteome.org. This contrasts with the coiled state of neutral polymers in good solvents. The concept of electrostatic blobs is used in scaling arguments to describe the chain in this regime anu.edu.au.

Counterion condensation is a crucial phenomenon in polyelectrolyte solutions, where a significant fraction of counterions remain closely associated with the polymer chain, effectively reducing the net charge on the polyelectrolyte metabolomicsworkbench.orgnih.gov. This condensation is influenced by the charge density of the polymer and the size and valence of the counterions nih.gov. The distribution of counterions around the polyelectrolyte backbone has been studied, showing a substantial accumulation near the polymer metabolomicsworkbench.org.

While general principles of statistical mechanics and scaling theories for polyelectrolytes are well-established anu.edu.aumitoproteome.org, specific detailed theoretical studies focusing solely on this compound within these frameworks were not extensively found in the provided search results. However, this compound bromide has been studied in the context of forming interpolyelectrolyte complexes with polyampholytes, investigated through methods like turbidimetry, which provides insights into its interaction behavior in solution as a polyelectrolyte. These experimental observations of complex formation are inherently related to the underlying electrostatic interactions and conformational changes that statistical mechanics and scaling theories aim to describe for polyelectrolyte systems.

The behavior of polyelectrolyte solutions can be highly non-ideal, with osmotic pressure depending strongly on the degree of ionization metabolomicsworkbench.org. Theories have been developed since the 1950s to understand the role of counterions in these properties metabolomicsworkbench.org. While these theories provide a foundation, applying them quantitatively to a specific ionene like this compound requires considering its unique structural features and charge distribution.

Computational Approaches to Elucidating Structure-Property Relationships

Computational methods, such as Molecular Dynamics (MD) simulations and Quantum Mechanics (QM) calculations, are powerful tools for investigating the structure and properties of polymers, including ionenes, at a molecular level. These approaches can provide detailed insights into chain conformations, intra- and intermolecular interactions, and their influence on macroscopic properties.

For various types of ionenes, computational studies have been employed to understand how structural variations affect properties. For instance, MD simulations have been used to study the conformational structures of imidazolium (B1220033) ionenes in different ionic liquid solvents, providing a detailed understanding of the balance between intra- and intermolecular interactions that determine the three-dimensional ionene structures. These simulations can reveal details about the dynamics of the ionene chains and the distribution of solvent molecules and counterions around them.

Studies on polyimide-ionenes, for example, have utilized MD simulations and QM calculations to explore the effects of structural modifications, such as methylation, on their properties and performance in applications like gas separation membranes. These computational efforts aimed to establish structure-property relationships by correlating molecular-level details with macroscopic membrane characteristics like gas permeability and selectivity.

While the provided search results highlight the application of these computational techniques to other ionene systems, specific computational studies focused exclusively on elucidating the structure-property relationships of this compound were not prominently featured. However, the methodologies described, including MD simulations to study conformations and interactions in solution and QM calculations to understand the electronic properties and local interactions, are directly applicable to this compound. Applying these computational approaches to this compound would allow for a deeper understanding of how its specific backbone structure and charge distribution influence its behavior in solution, its interactions with other molecules or surfaces, and potentially its performance in various applications.

Computational studies can also help in interpreting experimental data by providing molecular-level explanations for observed phenomena, such as the complexation behavior of this compound bromide with polyampholytes. By simulating the interactions between the this compound chains and the polyampholytes, researchers could gain insights into the driving forces behind complex formation and the resulting complex structures.

Compound Information

Advanced Analytical and Characterization Techniques for 2,5 Ionene Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for providing detailed information about the chemical structure and functional groups present in 2,5-ionene.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, offering precise insights into the arrangement of atoms within the polymer chain.

¹H NMR Spectroscopy provides information on the proton environments. Protons on the carbon atoms adjacent to the positively charged nitrogen atoms are significantly deshielded and thus appear at a downfield chemical shift. The integration of the signals in the ¹H NMR spectrum allows for the quantification of the relative number of protons in different environments, confirming the stoichiometry of the repeating unit.

2D NMR Spectroscopy , such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), provides further structural confirmation by establishing connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, helping to assign protons on adjacent carbon atoms. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignments for the signals in both ¹H and ¹³C NMR spectra.

| Technique | Typical Chemical Shift (δ) Ranges for this compound | Information Obtained |

| ¹H NMR | 3.0 - 4.0 ppm (-CH₂-N⁺-) | Proton environment, Stoichiometry |

| 1.5 - 2.5 ppm (-CH₂-CH₂-) | ||

| ¹³C NMR | 50 - 70 ppm (-CH₂-N⁺-) | Carbon environment, Quaternization |

| 20 - 40 ppm (-CH₂-CH₂-) | ||

| 2D NMR (COSY) | Cross-peaks between adjacent -CH₂- groups | Proton-proton connectivity |

| 2D NMR (HSQC) | Correlation between -CH₂- protons and their attached carbons | Proton-carbon one-bond connectivity |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in this compound. The presence of characteristic absorption bands in the FTIR spectrum confirms the key structural features of the polymer. The C-N stretching vibrations of the quaternary ammonium (B1175870) groups are a key diagnostic feature. The absence of bands corresponding to secondary or tertiary amines indicates complete quaternization.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H stretching (alkane) | 2850 - 3000 |

| C-N stretching (quaternary amine) | 1470 - 1490 |

| CH₂ bending | 1450 - 1470 |

Mass Spectrometry (MS) for Oligomer and Polymer End-Group Analysis

Mass spectrometry (MS) is a powerful tool for the analysis of this compound oligomers and for identifying the end-groups of the polymer chains. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate ions of the polymer chains, which are then separated based on their mass-to-charge ratio. The resulting mass spectrum shows a distribution of polymer chains, and the mass difference between adjacent peaks corresponds to the mass of the repeating unit, confirming the polymer structure. High-resolution mass spectrometry can provide exact mass measurements, allowing for the determination of the elemental composition of the end-groups, which is crucial for understanding the polymerization mechanism.

Chromatographic Techniques for Molecular Weight and Purity Assessment

Chromatographic methods are essential for determining the molecular weight distribution and assessing the purity of this compound samples.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) with Advanced Detectors (e.g., Multi-Angle Light Scattering, Refractometry)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI) of this compound. The separation is based on the hydrodynamic volume of the polymer chains in solution.

The use of advanced detectors in conjunction with SEC provides more comprehensive and accurate data:

Refractive Index (RI) Detector: This is a universal concentration detector that measures the difference in refractive index between the eluting polymer solution and the pure mobile phase. The RI signal is proportional to the concentration of the polymer.

Multi-Angle Light Scattering (MALS) Detector: A MALS detector measures the intensity of light scattered by the polymer molecules at multiple angles as they elute from the column. This allows for the direct determination of the absolute molar mass at each point in the chromatogram, without the need for column calibration with polymer standards. This is particularly important for ionenes, as their solution conformation can differ significantly from that of common calibration standards.

The combination of SEC with both RI and MALS detectors allows for the accurate determination of the molecular weight distribution and provides insights into the polymer's conformation in solution. For accurate molecular weight determination using MALS, the refractive index increment (dn/dc) of the polymer in the specific mobile phase must be known or determined.

| Parameter | Technique | Typical Information Obtained |

| Number-Average Molecular Weight (Mn) | GPC/SEC-MALS-RI | Measure of the average polymer chain length |

| Weight-Average Molecular Weight (Mw) | GPC/SEC-MALS-RI | Influenced by the larger polymer chains |

| Polydispersity Index (PDI = Mw/Mn) | GPC/SEC-MALS-RI | Measure of the breadth of the molecular weight distribution |

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components within a mixture, making it invaluable for assessing the purity of this compound preparations. polymersolutions.com The method utilizes a high-pressure pump to pass a liquid solvent containing the sample mixture (the mobile phase) through a column filled with a solid adsorbent material (the stationary phase). polymersolutions.com Each component in the sample interacts differently with the stationary phase, leading to separation as they elute from the column at different times (retention times).

For a polymeric and ionic compound like this compound, a mixed-mode HPLC approach is often required. sielc.com This could involve a combination of reversed-phase chromatography, which separates based on hydrophobicity, and ion-exchange chromatography, which separates based on ionic interactions. The choice of column (e.g., C18 for reversed-phase, or specialized ion-exchange resins) and the composition of the mobile phase (e.g., acetonitrile/water gradients with a buffered salt solution) are critical for achieving optimal separation of the polymer from unreacted monomers, oligomers, and other synthesis impurities. ictp.itelementlabsolutions.com

Detection is typically performed using a UV detector, if the polymer or its impurities have a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), which are less dependent on the optical properties of the analyte. nih.govuva.nl The resulting chromatogram provides data on the retention time and peak area, which can be used to determine the purity of the this compound sample.

Interactive Data Table: Representative HPLC Purity Analysis of a this compound Sample

This table presents hypothetical data for illustrative purposes, based on typical HPLC analyses of polymer purity.

| Retention Time (minutes) | Component Identified | Peak Area (%) | Purity Assessment |

| 2.1 | Unreacted Monomer 1 | 0.85 | Impurity |

| 3.5 | Unreacted Monomer 2 | 1.10 | Impurity |

| 5.8 | Oligomeric Species | 2.35 | Impurity |

| 9.2 | This compound Polymer | 95.70 | Main Product |

Microscopic and Morphological Characterization

The physical form and structure of this compound, particularly in solid-state applications such as films or coatings, are critical to its function. A combination of high-resolution microscopy techniques is employed to investigate its surface and internal structure from the microscale down to the nanoscale.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography of materials. mdpi.com It works by scanning a sample's surface with a focused beam of electrons, which interact with the atoms in the sample to produce various signals that contain information about the surface's topography and composition. mdpi.com For polymer analysis, SEM provides insights into characteristics such as texture, porosity, and the presence of defects or aggregates. researchgate.net

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to investigate the internal structure of materials. youtube.com In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with it as it passes through. youtube.com An image is formed from the electrons that are transmitted, providing detailed information about the internal morphology, crystalline structure, and the dispersion of any nanoscale components.

For this compound, TEM can be used to visualize the arrangement of polymer chains, identify distinct phases within a polymer blend, or characterize the structure of self-assembled nanostructures. mdpi.comfraunhofer.de Sample preparation is critical and typically involves microtoming the polymer into extremely thin sections (50-100 nm). Staining with heavy metal salts may be necessary to enhance contrast, as polymers are composed of light elements (carbon, nitrogen, hydrogen) that have low electron scattering power. youtube.com

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique with very high resolution, capable of producing three-dimensional images of a sample's surface. mdpi.com It operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. Forces between the tip and the sample lead to a deflection of the cantilever, which is monitored to create the topographic image. mdpi.comacs.org

AFM is particularly well-suited for characterizing polyelectrolyte films like this compound. acs.orgresearchgate.net It can provide quantitative data on surface roughness, feature dimensions, and the morphology of polymer domains at the nanoscale. researchgate.net Beyond topography, AFM can operate in different modes to map other properties, such as local adhesion and mechanical stiffness (elastic modulus), by analyzing the force-distance curves as the tip approaches and retracts from the surface. mdpi.commcgill.ca This provides invaluable insight into the relationship between nanoscale structure and material properties.

X-ray Diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a material. drawellanalytical.com It relies on the principle of Bragg's Law, where the constructive interference of X-rays scattered by a crystalline sample produces a diffraction pattern unique to that crystal structure. utah.edu For polymers, XRD is used to determine the degree of crystallinity—the proportion of ordered, crystalline regions versus disordered, amorphous regions. drawellanalytical.comthermofisher.com

A semi-crystalline polymer like this compound will produce an XRD pattern that is a superposition of sharp, distinct peaks (from the crystalline domains) and a broad, diffuse halo (from the amorphous content). drawellanalytical.com By analyzing the positions and intensities of the sharp peaks, the crystal structure and interlayer spacing of the polymer chains can be determined. The relative areas of the crystalline peaks and the amorphous halo can be used to quantify the percent crystallinity, a key parameter that influences the mechanical and thermal properties of the polymer. utah.eduresearchgate.net

Interactive Data Table: Representative XRD Data for a Semi-Crystalline this compound Sample

This table presents hypothetical data for illustrative purposes, showing how XRD results are typically reported.

| 2θ Angle (degrees) | d-spacing (Å) | Relative Intensity (%) | Phase Identification |

| 15.5 | 5.71 | 45 | Crystalline Peak 1 |

| 20.8 | 4.27 | 100 | Crystalline Peak 2 |

| 22.5 | 3.95 | 70 | Crystalline Peak 3 |

| 10-30 (broad) | N/A | - | Amorphous Halo |

Thermal and Mechanical Analysis for Academic Insights

Understanding the behavior of this compound under thermal stress and mechanical load is crucial for predicting its performance and stability. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), along with mechanical testing, provide these essential academic insights.

Thermal Analysis:

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. youtube.com For this compound, TGA is used to determine its thermal stability and decomposition profile. The resulting data identifies the onset temperature of degradation and can reveal multi-step degradation processes. tainstruments.comscionresearch.com

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference. hu-berlin.de DSC is used to detect thermal transitions such as the glass transition temperature (Tg), where the amorphous regions of the polymer transition from a rigid to a more rubbery state, and melting temperature (Tm) of the crystalline domains. mt.com

Mechanical Analysis: Mechanical properties are typically measured from polymer films using a tensile tester. Key parameters derived from stress-strain curves include:

Tensile Strength: The maximum stress the material can withstand while being stretched before breaking. films.toray

Young's Modulus (Tensile Modulus): A measure of the material's stiffness or resistance to elastic deformation. mcgill.cafilms.toray

Elongation at Break: The percentage increase in length that the material undergoes before fracturing. films.toray

These properties are fundamentally linked to the polymer's molecular weight, degree of crystallinity, and morphology.

Interactive Data Table: Representative Thermal and Mechanical Properties of this compound

This table presents hypothetical data for illustrative purposes, based on typical values for ionene polymers.

| Property | Method | Representative Value | Unit |

| Onset of Decomposition (Td) | TGA | 280 | °C |

| Glass Transition Temperature (Tg) | DSC | 95 | °C |

| Tensile Strength | Tensile Testing | 45 | MPa |

| Young's Modulus | Tensile Testing | 1.8 | GPa |

| Elongation at Break | Tensile Testing | 15 | % |

Emerging Trends and Future Research Directions in 2,5 Ionene Chemistry

Development of Next-Generation Ionene Architectures

The development of next-generation ionene architectures is a key focus of current research, aiming to enhance material properties and unlock new functionalities. Scientists are moving beyond simple linear structures to create more complex and sophisticated polymer designs.

One promising approach involves the synthesis of ionenes with diverse functional groups and backbone structures. For instance, researchers have successfully synthesized a new family of ionene-polyamides with varying regiochemistry of amide and xylyl linkages in the polymer backbone. nih.gov These variations allow for fine-tuning of material properties, such as melting point and processability, making them suitable for applications like gas separation membranes. nih.gov Another innovative design incorporates Tröger's base moieties into the ionene backbone, creating rigid polymer structures with high CO2 separation performance. acs.orgrsc.org

Furthermore, the creation of block copolymers and other complex architectures is gaining traction. These designs can lead to materials with unique self-assembly behaviors and improved mechanical and thermal properties. By strategically combining different polymer blocks, researchers can create materials with both hydrophilic and hydrophobic domains, leading to applications in areas like drug delivery and smart coatings.

The table below summarizes some of the novel ionene architectures and their key features:

| Ionene Architecture | Key Features | Potential Applications |

| Ionene-Polyamides | Tunable regiochemistry, processability | Gas separation membranes |

| Tröger's Base-Containing Ionenes | Rigid backbone, high CO2 selectivity | CO2 separation membranes |

| Ionenes with Allyl Pendant Groups | Water-soluble, can be crosslinked into hydrogels | Flocculation, superabsorbent materials |

| Naphthalene (B1677914) Diimide (NDI)-Based Ionenes | Cationic polymer, soluble in alcohols | Organic solar cells |

Integration with Hybrid and Composite Materials Science

The integration of 2,5-ionenes with other materials to form hybrids and composites is a rapidly growing area of research. This approach allows for the creation of materials with synergistic properties that surpass those of the individual components. aimplas.netpsu.edu Composite materials are formed by combining two or more materials to achieve enhanced properties. aimplas.netpsu.edu The resulting material consists of a matrix, which provides cohesion, and a reinforcement, which imparts rigidity and strength. aimplas.net

A significant area of exploration is the development of ionene-based composite membranes for various separation processes. By incorporating ionenes into a polymer matrix, researchers can enhance the membrane's ionic conductivity and selectivity for specific molecules. For example, composite membranes composed of cation exchange materials and poly (2,5-ionene) have shown promise in various applications. google.com

Another exciting development is the creation of poly(ionic liquid)-ionene semi-interpenetrating networks (semi-IPNs). murraystate.edu These materials are formed by polymerizing an ionic liquid monomer around a pre-existing ionene network. The resulting semi-IPNs exhibit enhanced elasticity and ionic conductivity compared to the neat poly(ionic liquid), opening up possibilities for their use in flexible electronics and solid-state batteries. murraystate.edu

The use of hybrid materials, where organic and inorganic components are combined at the molecular level, is also being explored. For instance, silica (B1680970)/polyethylene glycol hybrid materials have been prepared using the sol-gel method. mdpi.com This technique allows for the encapsulation of active molecules within the hybrid matrix, leading to applications in drug delivery and catalysis. mdpi.com

The table below provides examples of ionene-based hybrid and composite materials and their enhanced properties:

| Hybrid/Composite Material | Components | Enhanced Properties |

| Ionene-Based Composite Membranes | Ionene, Polymer Matrix | Improved ionic conductivity and selectivity |

| Poly(IL)-Ionene Semi-IPNs | Ionene, Polymerized Ionic Liquid | Increased elasticity and ionic conductivity |

| Silica/Polymer Hybrid Materials | Silica, Polymer (e.g., PEG) | Controlled release of active molecules |

Exploration of Novel Stimuli-Responsive Ionene Systems

Stimuli-responsive, or "smart," polymers are materials that undergo significant changes in their properties in response to external triggers such as temperature, pH, or light. The development of stimuli-responsive ionene systems is a burgeoning area of research with the potential for creating highly advanced and functional materials.

Researchers are actively investigating ionenes that exhibit responsiveness to various stimuli. For example, some ionene polymers have been shown to display reversible paramagnetic and diamagnetic states in response to temperature changes or host-guest interactions in water. researchgate.net This switching behavior is accompanied by alterations in the material's optical and magnetic properties, making them promising candidates for sensors and molecular switches. researchgate.net

The incorporation of specific functional groups into the ionene structure can impart stimuli-responsive behavior. For instance, the introduction of azobenzene (B91143) moieties into the polymer backbone can lead to light-responsive materials that undergo conformational changes upon irradiation. idu.ac.id This photo-responsiveness can be harnessed for applications in areas such as data storage and photo-switchable devices.